molecular formula C14H19Cl2NO3 B057221 Tert-butyl N-[(2R)-1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl]carbamate CAS No. 235439-56-2

Tert-butyl N-[(2R)-1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl]carbamate

Cat. No. B057221
M. Wt: 320.2 g/mol
InChI Key: IJGQDOXDMWLOHD-SNVBAGLBSA-N
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Description

“Tert-butyl N-[(2R)-1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl]carbamate” is a chemical compound. It’s related to “tert-butyl N-(2,3-diaminopropyl)carbamate”, which has a molecular weight of 189.26 . Another related compound is “tert-butyl carbamate”, which has a molecular formula of C5H11NO2 .


Synthesis Analysis

The synthesis of related compounds involves several steps. For instance, “5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine” was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate . “Tert-butyl carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines .


Molecular Structure Analysis

The structure of related compounds is established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography . It crystallizes in orthorhombic crystal system with Pbca as space group .


Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern. It’s used in various chemical transformations . For instance, the tert-butyl carbamate becomes protonated, and loss of the tert-butyl cation results in a carbamic acid .


Physical And Chemical Properties Analysis

“Tert-butyl N-(2,3-diaminopropyl)carbamate” has a storage temperature of 4 degrees Celsius and is in the form of oil . “Tert-butyl carbamate” is a white to pale yellow or pale pink crystalline powder with a melting point of 105-110°C .

Safety And Hazards

Safety information for “tert-butyl N-(2,3-diaminopropyl)carbamate” includes pictograms GHS05,GHS07, and hazard statements H314,H335 .

properties

IUPAC Name

tert-butyl N-[(2R)-1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2NO3/c1-14(2,3)20-13(19)17-10(8-18)6-9-4-5-11(15)12(16)7-9/h4-5,7,10,18H,6,8H2,1-3H3,(H,17,19)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGQDOXDMWLOHD-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301119522
Record name Carbamic acid, [(1R)-2-(3,4-dichlorophenyl)-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[(2R)-1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl]carbamate

CAS RN

235439-56-2
Record name Carbamic acid, [(1R)-2-(3,4-dichlorophenyl)-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=235439-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [(1R)-2-(3,4-dichlorophenyl)-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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